

# TYRA-300: A Paradigm Shift in FGFR3-Targeted Therapy? A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | TYRA-300  |           |
| Cat. No.:            | B15575993 | Get Quote |

#### For Immediate Release

In the landscape of targeted cancer therapy, Fibroblast Growth Factor Receptor (FGFR) inhibitors have emerged as a critical treatment modality for various solid tumors harboring FGFR genetic alterations. While pan-FGFR inhibitors have demonstrated clinical benefit, their utility is often hampered by off-target toxicities. **TYRA-300**, a novel, orally administered, selective FGFR3 inhibitor, is poised to address this challenge. This guide provides a comprehensive comparison of **TYRA-300** with established pan-FGFR inhibitors, supported by experimental data to inform researchers, scientists, and drug development professionals.

## Mechanism of Action: The Advantage of Selectivity

FGFR signaling is a crucial pathway regulating cell proliferation, differentiation, and survival. In several cancers, including urothelial and cholangiocarcinoma, alterations in the FGFR genes can lead to oncogenic signaling. Pan-FGFR inhibitors block the activity of multiple FGFR isoforms (FGFR1, 2, 3, and 4). While effective against tumors driven by FGFR alterations, this broad inhibition can lead to toxicities associated with the inhibition of FGFR1 and FGFR2, such as hyperphosphatemia and retinal disorders.

**TYRA-300** is designed as a selective inhibitor of FGFR3, aiming to provide a more favorable therapeutic window by minimizing off-target effects while retaining potent anti-tumor activity in FGFR3-driven cancers.[1][2] Preclinical data suggests that **TYRA-300** is also designed to be agnostic to the FGFR3 gatekeeper mutations, which can confer resistance to other FGFR inhibitors.[1]



## **Preclinical Efficacy: A Quantitative Comparison**

The selectivity of **TYRA-300** for FGFR3 is evident in preclinical cellular assays. The following table summarizes the half-maximal inhibitory concentration (IC50) values of **TYRA-300** compared to several pan-FGFR inhibitors against different FGFR isoforms in Ba/F3 cells. Lower IC50 values indicate greater potency.

| Inhibitor       | FGFR1<br>IC50 (nM) | FGFR2<br>IC50 (nM) | FGFR3<br>IC50 (nM) | FGFR4<br>IC50 (nM) | Fold Selectivit y for FGFR3 vs FGFR1 | Fold Selectivit y for FGFR3 vs FGFR2 |
|-----------------|--------------------|--------------------|--------------------|--------------------|--------------------------------------|--------------------------------------|
| TYRA-300        | 113                | 34.9               | 1.8                | 98.4               | 63x                                  | 19x                                  |
| Erdafitinib     | 5.5                | 1.8                | 1.3                | 17.7               | 4.2x                                 | 1.4x                                 |
| Futibatinib     | 3.9                | 1.0                | 0.8                | 6.1                | 4.9x                                 | 1.3x                                 |
| Pemigatini<br>b | 12.3               | 4.3                | 5.2                | 142                | 2.4x                                 | 0.8x                                 |
| Infigratinib    | 15.3               | 5.8                | 6.9                | 459                | 2.2x                                 | 0.8x                                 |

Data from Ba/F3 Cellular IC50 assays as presented by Tyra Biosciences.[2][3]

## **Clinical Efficacy and Safety: Emerging Data**

Interim data from the Phase 1/2 SURF301 study of **TYRA-300** in heavily pre-treated patients with metastatic urothelial carcinoma (mUC) harboring FGFR3 alterations have shown promising anti-tumor activity and a favorable safety profile.[4][5]



| Drug (Trial)                                 | Indication                                                   | Patient<br>Population                           | ORR                     | DCR                    | Key<br>Adverse<br>Events<br>(Grade ≥3)                                               |
|----------------------------------------------|--------------------------------------------------------------|-------------------------------------------------|-------------------------|------------------------|--------------------------------------------------------------------------------------|
| TYRA-300<br>(SURF301,<br>Phase 1<br>interim) | FGFR3+<br>mUC                                                | Heavily pre-<br>treated (76%<br>≥3 prior lines) | 54.5% (at<br>≥90 mg QD) | 100% (at ≥90<br>mg QD) | Diarrhea (DLT at 90 mg), increased ALT. No Grade ≥4 TRAEs reported.[4] [5][6]        |
| Erdafitinib<br>(BLC2001,<br>Phase 2)         | FGFR2/3-<br>altered mUC                                      | Previously<br>treated                           | 40%                     | 80%                    | Stomatitis, hyponatremia , hyperphosph atemia, central serous retinopathy. [7][8][9] |
| Pemigatinib<br>(FIGHT-202,<br>Phase 2)       | FGFR2-<br>fusion/rearran<br>gement<br>Cholangiocar<br>cinoma | Previously<br>treated                           | 37%                     | 82%                    | Hyperphosph atemia, hypophospha temia, arthralgia.[10]                               |
| Infigratinib<br>(Phase 2)                    | FGFR2-<br>fusion<br>Cholangiocar<br>cinoma                   | Previously<br>treated                           | 23.1%                   | 84.3%                  | Hyperphosph atemia, stomatitis, fatigue, alopecia.[13]                               |



| Futibatinib<br>(FOENIX-<br>CCA2, Phase<br>2) | FGFR2-<br>fusion/rearran<br>gement<br>Cholangiocar<br>cinoma | Previously<br>treated |     |       | Hyperphosph<br>atemia,<br>increased |
|----------------------------------------------|--------------------------------------------------------------|-----------------------|-----|-------|-------------------------------------|
|                                              |                                                              |                       | 42% | 82.5% | AST/ALT, stomatitis.[15]            |
|                                              |                                                              |                       |     |       | [16][17][18]                        |

ORR: Objective Response Rate; DCR: Disease Control Rate; mUC: metastatic Urothelial Carcinoma; DLT: Dose-Limiting Toxicity; TRAE: Treatment-Related Adverse Event; ALT: Alanine Aminotransferase; AST: Aspartate Aminotransferase. Data is from respective clinical trials and may not be directly comparable due to differences in study design and patient populations.

## **Experimental Protocols**

The evaluation of FGFR inhibitors involves a series of preclinical and clinical studies to determine their efficacy and safety. Below are generalized protocols for key experiments.

## In Vitro Kinase Inhibition Assay (IC50 Determination)

Objective: To determine the concentration of the inhibitor required to reduce the activity of a specific FGFR kinase by 50%.

#### Methodology:

- Reagents: Recombinant human FGFR kinase domains (FGFR1, FGFR2, FGFR3, FGFR4), a suitable kinase substrate (e.g., a synthetic peptide), ATP, and the test inhibitor (e.g., TYRA-300).
- Procedure: A fluorescence-based assay, such as LanthaScreen<sup>™</sup> or ADP-Glo<sup>™</sup>, is commonly used.[19][20][21]
  - A serial dilution of the inhibitor is prepared in DMSO.
  - The inhibitor dilutions are added to the wells of a microplate.
  - A solution containing the recombinant FGFR kinase and the substrate in a kinase assay buffer is added to the wells.



- The kinase reaction is initiated by adding ATP. The final ATP concentration is typically close to its Michaelis constant (Km) value for the specific kinase.
- The plate is incubated at room temperature to allow the enzymatic reaction to proceed.
- The reaction is stopped, and the signal (e.g., fluorescence or luminescence), which correlates with kinase activity, is measured using a plate reader.
- Data Analysis: The data is normalized to controls (no inhibitor for 100% activity and no enzyme for 0% activity). The percent inhibition is plotted against the logarithm of the inhibitor concentration, and the data is fitted to a sigmoidal dose-response curve to calculate the IC50 value.[22]

## **Cell Proliferation Assay**

Objective: To assess the effect of the inhibitor on the proliferation of cancer cell lines with known FGFR alterations.

#### Methodology:

- Cell Lines: Ba/F3 cell lines engineered to express specific FGFR fusions or mutations are commonly used.
- Procedure:
  - Cells are seeded in 96-well plates and allowed to attach overnight.
  - The cells are then treated with a range of concentrations of the inhibitor or vehicle control (DMSO).
  - After a specified incubation period (e.g., 48-72 hours), cell viability is assessed using a colorimetric or fluorescence-based assay (e.g., MTS, CellTiter-Glo®).
- Data Analysis: The absorbance or fluorescence values are measured, and the percentage of cell viability relative to the vehicle control is calculated. The IC50 value for cell proliferation is determined by plotting the percent viability against the inhibitor concentration.

## In Vivo Tumor Xenograft Model



Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.

#### Methodology:

- Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
- Procedure:
  - Human cancer cells with FGFR alterations or patient-derived xenografts (PDXs) are implanted subcutaneously into the mice.[23][24]
  - Once the tumors reach a palpable size, the mice are randomized into treatment and control groups.
  - The treatment group receives the inhibitor (e.g., TYRA-300) orally at a specified dose and schedule. The control group receives a vehicle.
  - Tumor volume is measured regularly (e.g., twice a week) using calipers.
  - At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).
- Data Analysis: Tumor growth curves are plotted for each group. The efficacy of the inhibitor is assessed by comparing the tumor growth in the treatment group to the control group (e.g., tumor growth inhibition, TGI).

## Visualizing the Science

To better understand the context of **TYRA-300**'s mechanism and evaluation, the following diagrams illustrate the FGFR signaling pathway and a typical experimental workflow.





Click to download full resolution via product page

Caption: FGFR signaling pathway and points of inhibition.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Discovery of TYRA-300: First Oral Selective FGFR3 Inhibitor for the Treatment of Urothelial Cancers and Achondroplasia PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. filecache.investorroom.com [filecache.investorroom.com]
- 3. filecache.investorroom.com [filecache.investorroom.com]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. Infigratinib in patients with advanced cholangiocarcinoma with FGFR2 gene fusions/translocations: the PROOF 301 trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. ascopubs.org [ascopubs.org]
- 8. urotoday.com [urotoday.com]
- 9. BLC2001: Long-Term Results of Erdafitinib in Patients With Urothelial Carcinoma | GU Oncology Now [guoncologynow.com]
- 10. Final Results from the FIGHT-202 Trial of Pemigatinib in Metastatic CCA [theoncologynurse.com]
- 11. An open-label study of pemigatinib in cholangiocarcinoma: final results from FIGHT-202 PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. FIGHT-202: Analyzing the Effects of Pemigatinib in Patients With Cholangiocarcinoma |
   GI Oncology Now [gioncologynow.com]
- 13. ascopubs.org [ascopubs.org]
- 14. pharmacytimes.com [pharmacytimes.com]
- 15. Futibatinib in Patients with Intrahepatic CCA Harboring FGFR2 Gene Fusions: A Phase 2 Open-Label Study (FOENIX-CCA2) - Journal of Oncology Navigation & Survivorship [jons-online.com]
- 16. ascopubs.org [ascopubs.org]







- 17. Futibatinib Efficacious for FGFR2 Fusion/Rearrangement Positive Intrahepatic Cholangiocarcinoma - Mass General Advances in Motion [advances.massgeneral.org]
- 18. DSpace [christie.openrepository.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. tools.thermofisher.com [tools.thermofisher.com]
- 21. promega.com [promega.com]
- 22. benchchem.com [benchchem.com]
- 23. Integrated molecular and pharmacological characterization of patient-derived xenografts from bladder and ureteral cancers identifies new potential therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [TYRA-300: A Paradigm Shift in FGFR3-Targeted Therapy? A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15575993#efficacy-of-tyra-300-vs-other-pan-fgfr-inhibitors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com